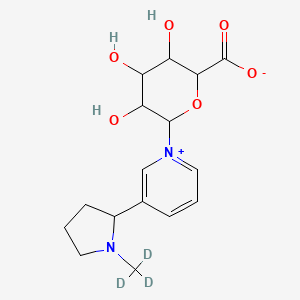

Nicotine-N-beta-glucuronide, Methyl-d3

Description

BenchChem offers high-quality Nicotine-N-beta-glucuronide, Methyl-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotine-N-beta-glucuronide, Methyl-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H22N2O6 |

|---|---|

Molecular Weight |

341.37 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-[3-[1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |

InChI |

InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/i1D3 |

InChI Key |

SAWAIULJDYFLPD-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |

Canonical SMILES |

CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Nicotine-N-beta-glucuronide Methyl-d3 chemical structure and properties

Content Type: Technical Reference & Protocol Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

Nicotine-N-beta-glucuronide Methyl-d3 (Nicotine-d3 N-glucuronide) is the stable isotope-labeled analog of Nicotine-N-beta-glucuronide, a major Phase II metabolite of nicotine. It serves as the critical Internal Standard (IS) for the accurate quantification of nicotine metabolism in biological matrices (urine, plasma, hair) via LC-MS/MS.

Unlike cotinine, which is formed via oxidative metabolism (CYP2A6), Nicotine-N-glucuronide represents a direct conjugation pathway mediated primarily by UGT2B10 .[1] Understanding and quantifying this metabolite is essential for phenotyping nicotine clearance and studying inter-individual variability in smoking behavior and cessation outcomes.

Chemical Identity & Physicochemical Properties[2][3]

This compound is a quaternary ammonium glucuronide , formed by the conjugation of the pyridine nitrogen of nicotine with glucuronic acid. The "Methyl-d3" designation refers to the deuterated methyl group on the pyrrolidine ring (

Table 1: Chemical Specifications

| Property | Detail |

| IUPAC Name | 1-( |

| Common Name | Nicotine-N- |

| CAS Number | 329002-74-6 (Labelled); 153536-53-9 (Unlabelled) |

| Molecular Formula | |

| Molecular Weight | 341.37 g/mol (Unlabelled: 338.36 g/mol ) |

| Solubility | Highly soluble in water, methanol, and DMSO.[2][3] |

| pKa | Quaternary ammonium (permanently charged at physiological pH). |

| Appearance | Off-white to pale yellow hygroscopic solid. |

Biosynthesis and Metabolic Pathway[5]

The formation of Nicotine-N-glucuronide is a detoxification pathway that bypasses oxidative metabolism. It is catalyzed by UDP-glucuronosyltransferases (UGTs).[1][4][5]

-

Primary Enzyme: UGT2B10 (High affinity,

). -

Secondary Enzyme: UGT1A4 (Low affinity,

).[1]

This pathway is significant because it creates a highly polar, water-soluble metabolite that is rapidly excreted in urine. Genetic polymorphisms in UGT2B10 can significantly alter the ratio of Nicotine-N-glucuronide to free nicotine.

Figure 1: Nicotine N-Glucuronidation Pathway

Caption: UGT2B10-mediated conversion of Nicotine to Nicotine-N-beta-glucuronide.

Synthesis and Production

For analytical standards, the compound is produced via chemical synthesis rather than enzymatic biosynthesis to ensure high purity and yield.

Synthetic Route:

-

Coupling: Reaction of (S)-Nicotine-

with a protected glucuronosyl donor (e.g., acetobromo- -

Deprotection: Hydrolysis of the ester and acetyl protecting groups using a base (e.g., LiOH or NaOH) to yield the zwitterionic inner salt.

Figure 2: Chemical Synthesis Workflow

Caption: Synthetic route for producing high-purity Nicotine-N-beta-glucuronide Methyl-d3.

Analytical Protocol: LC-MS/MS Methodology

The quantification of Nicotine-N-glucuronide requires specific handling due to its polarity and potential for in-source fragmentation.

Sample Preparation

Direct Quantification (Recommended): To measure the intact glucuronide, avoid hydrolysis steps.

-

Aliquot: 100

L Urine/Plasma. -

IS Addition: Add 10

L of Nicotine-N-glucuronide- -

Protein Precipitation: Add 400

L cold Acetonitrile (0.1% Formic Acid). -

Centrifuge: 10,000 x g for 10 min.

-

Dilute: Dilute supernatant 1:1 with water prior to injection to improve peak shape on reverse-phase columns.

Indirect Quantification (Total Nicotine):

-

Treat sample with

-glucuronidase to hydrolyze the conjugate back to nicotine. -

Note: This method loses the specific information about the glucuronidation phenotype.

LC-MS/MS Conditions

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) columns are preferred over C18 due to the compound's high polarity.

-

Example: Waters XBridge Amide or Phenomenex Kinetex HILIC.

-

-

Mobile Phase:

-

A: 10 mM Ammonium Formate in Water (pH 3.5).

-

B: Acetonitrile.[3]

-

-

Ionization: ESI Positive Mode.

Table 2: MRM Transitions (Multiple Reaction Monitoring)

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Nicotine-N-glucuronide- | 342.2 | 166.2 | 25-30 |

| Nicotine-N-glucuronide (Target) | 339.2 | 163.2 | 25-30 |

Note: The transition corresponds to the neutral loss of the glucuronic acid moiety (176 Da).

Handling, Stability, and Safety

Storage Protocols

-

Solid State: Store at -20°C under desiccated conditions. The compound is hygroscopic.

-

Solution: Stock solutions in Methanol/Water (50:50) are stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles.

Stability Risks[5]

-

Spontaneous Hydrolysis: N-glucuronides are generally more stable than O-acyl glucuronides, but they can hydrolyze at high pH (>9) or high temperature. Keep samples cooled (4°C) during autosampler residence.

-

In-Source Fragmentation: During MS analysis, the glucuronide bond is fragile. Ensure the desolvation temperature is optimized to prevent premature fragmentation in the source, which would lead to overestimation of free nicotine.

References

-

Nicotine Glucuronid

-

LC-MS/MS Method Valid

- Title: Validation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Detection of Nicotine Biomarkers.

- Source:Journal of Analytical Toxicology (2011).

-

Link:[Link]

- Chemical Structure & CAS Title: (S)-Nicotine-d3 N-Beta-D-Glucuronide Product Page. Source: Toronto Research Chemicals / LGC Standards.

-

Metabolic Pathway Characteriz

Sources

- 1. Nicotine glucuronidation and the human UDP-glucuronosyltransferase UGT2B10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. N-glucuronidation of nicotine and cotinine in human: formation of cotinine glucuronide in liver microsomes and lack of catalysis by 10 examined UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. helda.helsinki.fi [helda.helsinki.fi]

- 6. hyphadiscovery.com [hyphadiscovery.com]

Technical Guide: Glucuronidation Biomarkers in Tobacco Research

Executive Summary

This guide provides a technical framework for investigating glucuronidation pathways in tobacco metabolism. It is designed for researchers quantifying Nicotine , Cotinine , and NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol) glucuronides.

Glucuronidation serves as a critical Phase II detoxification mechanism. In tobacco research, the efficiency of this pathway—governed largely by UGT2B10 and UGT2B17 enzymes—dictates the clearance rate of addictive alkaloids and the bioactivation of potent carcinogens. This guide moves beyond basic definitions to address the "Glucuronidation Gap": the variance in metabolic phenotypes across racial groups that correlates with lung cancer susceptibility.

Part 1: Mechanistic Foundations

The UGT Enzyme Landscape

Unlike Phase I oxidation (dominated by CYP2A6), Phase II glucuronidation adds a glucuronic acid moiety to increase water solubility and renal excretion. In tobacco metabolism, two specific enzymes are paramount:

-

UGT2B10 (The N-Glucuronidation Driver):

-

Mechanism: Catalyzes the transfer of glucuronic acid to the pyridine nitrogen (N-glucuronidation).

-

Critical Insight: UGT2B10 is the high-affinity enzyme for nicotine. Genetic variants here (e.g., UGT2B10*2) dramatically reduce clearance, leading to higher accumulation of parent compounds.

-

UGT2B17 (The O-Glucuronidation Driver):

-

Substrates: Trans-3'-hydroxycotinine (3HC) and NNAL.

-

Mechanism: Catalyzes O-glucuronidation on hydroxyl groups.

-

Critical Insight: The UGT2B17 gene exhibits a Copy Number Variation (CNV).[3] A significant portion of the population (especially of Asian descent) carries a whole-gene deletion (UGT2B172/2), resulting in near-zero 3HC-glucuronidation.

-

The Carcinogen Pathway (NNK to NNAL)

While nicotine drives addiction, NNK is the primary lung carcinogen. Its metabolite, NNAL , exists in free and glucuronidated forms.[4][5]

-

Free NNAL: Biologically active and carcinogenic.

-

NNAL-Gluc: Detoxified and excreted.[6]

-

The Ratio: The ratio of [NNAL-Gluc] / [Free NNAL] is a measure of detoxification capacity. Lower ratios indicate higher cancer risk.

Part 2: Visualization of Metabolic Pathways

The following diagram illustrates the parallel processing of addictive alkaloids (Nicotine) and carcinogens (NNK) by specific UGT enzymes.

Figure 1: Parallel metabolic pathways showing the specific UGT enzymes responsible for N- and O-glucuronidation of nicotine and NNK metabolites.

Part 3: Analytical Methodologies

Accurate quantification is difficult because glucuronides are polar and labile. You have two methodological choices: Hydrolysis (Indirect) or Direct Quantification (Intact) .

Method A: Direct Quantification (Gold Standard)

Why: Avoids hydrolysis variability; distinguishes between isomers (N- vs O-glucuronides). Requirement: Isotope-labeled standards for intact glucuronides (e.g., Nicotine-N-glucuronide-d3).

Protocol:

-

Sample: 100 µL Urine.

-

Internal Standard: Spike with deuterated glucuronides (Nic-Gluc-d3, NNAL-Gluc-d3).

-

Dilution: Dilute 1:10 with Ammonium Formate buffer (pH 3-4) to stabilize N-glucuronides.

-

LC-MS/MS:

Method B: Enzymatic Hydrolysis (Total Measurement)

Why: Necessary when measuring "Total Nicotine Equivalents" (TNE) if intact standards are unavailable.

Risk: N-glucuronides (Nic-Gluc) are often resistant to standard Helix pomatia

Protocol:

-

Enzyme Selection: Use Recombinant

-glucuronidase (e.g., IMCSzyme) or E. coli derived. Avoid Helix pomatia for N-glucuronides unless validated, as it has lower efficiency for N-linkages. -

Incubation:

-

Buffer: pH 6.8 (neutral pH is critical for recombinant enzymes).

-

Temp: 55°C for 30-60 mins.

-

-

Quench: Add ice-cold Acetonitrile (protein precipitation).

-

Calculation:

Comparative Data Table

| Analyte | Primary Enzyme | Glucuronide Type | Stability | Recommended Analysis |

| Nicotine | UGT2B10 | N-Glucuronide | Labile in acid | Direct LC-MS/MS |

| Cotinine | UGT2B10 | N-Glucuronide | Stable | Direct LC-MS/MS |

| 3-OH-Cotinine | UGT2B17 | O-Glucuronide | Stable | Hydrolysis or Direct |

| NNAL | UGT2B10 / 1A4 | N-Glucuronide | Labile | Direct Only (Crucial for isomer ratio) |

| NNAL | UGT2B17 / 1A9 | O-Glucuronide | Stable | Direct Only |

Part 4: Experimental Workflow (DOT Visualization)

This workflow outlines the decision process for processing urine samples for biomarker analysis.

Figure 2: Analytical decision tree distinguishing between direct quantification for phenotyping and hydrolysis for total exposure assessment.

Part 5: Data Interpretation & Clinical Application

The Glucuronidation Ratio (Phenotyping)

The "Glucuronidation Ratio" is a robust phenotype for UGT activity.

-

Formula:

-

Interpretation:

-

Low Ratio (<15% for Nicotine): Indicates UGT2B10 polymorphism (slow metabolizer).

-

Clinical Impact: Slow glucuronidators may have higher levels of free nicotine, potentially affecting titration (they may smoke fewer cigarettes to achieve the same serum nicotine) but may have higher exposure to free carcinogens if NNAL glucuronidation is also impaired.

-

Racial Disparities in Metabolism

Research consistently shows that African American smokers have:

-

Lower Nicotine-Gluc and Cotinine-Gluc ratios (due to UGT2B10 variants).[9][10]

-

Lower NNAL-Gluc ratios.

-

Consequence: Higher concentration of Free NNAL (active carcinogen) per cigarette smoked compared to Caucasian smokers. This provides a mechanistic biological explanation for the higher lung cancer incidence in African Americans despite often lower self-reported cigarette consumption [1, 2].

NNAL: The Cancer Risk Biomarker

When analyzing NNAL, you must report the % Glucuronidation .

-

High % Gluc (>60%): Efficient detoxification.

-

Low % Gluc (<40%): Inefficient detoxification; higher cancer risk.

-

Note: Always normalize urinary biomarkers to Creatinine (ng/mg creatinine) to account for urine dilution.

References

-

Berg, C. J., et al. (2010). "Nicotine metabolism among African American and white smokers: Group and intraindividual differences in glucuronidation."[11][12] Cancer Epidemiology, Biomarkers & Prevention. Link

-

Chen, G., et al. (2010). "Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms." Cancer Research.[13] Link

-

Hecht, S. S., et al. (2016). "Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers." Cancer Epidemiology, Biomarkers & Prevention. Link

-

McGuffey, J. E., et al. (2014).[7] "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids." PLOS ONE. Link

-

Zhu, A. Z., et al. (2012). "UGT2B10 and UGT2B17 genetic variation and nicotine glucuronidation." Pharmacogenetics and Genomics. Link

Sources

- 1. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Nicotine Metabolism in African Americans and European Americans: Variation in Glucuronidation by Ethnicity and UGT2B10 Haplotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Glucuronidation of trans-3′-hydroxycotinine by UGT2B17 and UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. academic.oup.com [academic.oup.com]

- 13. aacrjournals.org [aacrjournals.org]

Technical Deep Dive: Nicotine-N-Glucuronide vs. Cotinine-N-Glucuronide

Executive Summary

This guide provides a high-resolution technical analysis of Nicotine-N-glucuronide (Nic-Gluc) and Cotinine-N-glucuronide (Cot-Gluc) , the two primary Phase II metabolites of nicotine. While often grouped together in pharmacokinetic studies, these conjugates exhibit distinct physicochemical properties, enzymatic kinetics, and analytical challenges.

For researchers and drug developers, the critical distinction lies in their quaternary ammonium structure , which dictates their resistance to standard enzymatic hydrolysis and their susceptibility to alkaline degradation. This guide prioritizes direct quantification methodologies over indirect hydrolysis to ensure data integrity in metabolic phenotyping and clinical pharmacology.

Molecular Architecture & Physicochemical Stability

Both Nic-Gluc and Cot-Gluc are N-glucuronides formed at the pyridine nitrogen atom.[1][2][3] Unlike the more common O-glucuronides (e.g., 3'-hydroxycotinine-O-glucuronide), these metabolites are quaternary ammonium conjugates .

Structural Regiochemistry

-

Nicotine-N-glucuronide: The glucuronic acid moiety is attached to the pyridine nitrogen (N1) of the nicotine molecule.[1][2] Since the pyridine nitrogen is tertiary in nicotine, this conjugation results in a permanently charged quaternary ammonium cation .

-

Cotinine-N-glucuronide: Similarly, conjugation occurs at the pyridine nitrogen of cotinine.[2] The lactam (pyrrolidinone) nitrogen is not the primary site of glucuronidation.

Stability Profile (Crucial for Sample Handling)

The quaternary nature of these bonds creates a stability profile that is the inverse of typical O-glucuronides:

| Feature | Nicotine/Cotinine-N-Glucuronides | Typical O-Glucuronides (e.g., 3HC-Gluc) |

| Acid Stability | High: Stable in acidic media.[4] | Low: Often labile in acid. |

| Alkaline Stability | Low: Labile in alkali (pH > 9). | High: Generally stable in alkali. |

| Enzymatic Hydrolysis | Resistant: Often resistant to Helix pomatia | Susceptible: Easily hydrolyzed by standard enzymes. |

Critical Experimental Note: Avoid alkaline extraction buffers (pH > 9) during sample preparation, as this can induce chemical hydrolysis of the glucuronide back to the parent compound, artificially inflating parent drug levels.

Biosynthesis & Enzymology[4]

The formation of both metabolites is catalyzed primarily by UDP-glucuronosyltransferase 2B10 (UGT2B10) , with minor contributions from UGT1A4.

The UGT2B10 Driver

UGT2B10 is a high-affinity enzyme for primary amines and N-heterocycles.

-

Kinetics: UGT2B10 exhibits a

for nicotine that is approximately 37-fold lower than that of UGT1A4, making it the dominant catalyst at physiological concentrations. -

Genetics: The UGT2B10 gene is highly polymorphic. The Asp67Tyr variant (common in African American populations) significantly reduces N-glucuronidation activity. This results in racial disparities in urinary metabolite profiles, where African American smokers often excrete lower ratios of Nic-Gluc and Cot-Gluc compared to Caucasians.[5]

Metabolic Pathway Diagram

Figure 1: The metabolic fate of nicotine, highlighting the parallel N-glucuronidation pathways mediated by UGT2B10.

Analytical Profiling: LC-MS/MS Methodologies

Quantifying these metabolites requires overcoming two major hurdles: In-Source Fragmentation and Hydrolysis Resistance .

The "In-Source Fragmentation" Trap

N-glucuronides are thermally labile in the electrospray ionization (ESI) source. They can lose the glucuronic acid moiety (-176 Da) before entering the quadrupole.

-

The Risk: If Nic-Gluc co-elutes with Nicotine, the fragmented Nic-Gluc signal (appearing at Nicotine's m/z) will be falsely attributed to Nicotine.

-

The Solution: Chromatographic separation is mandatory . You cannot rely solely on mass transitions.

Recommended Protocol: Direct Quantification (Dilute-and-Shoot)

Due to the resistance of quaternary N-glucuronides to enzymatic hydrolysis, "total nicotine" methods (using

Workflow Overview

-

Sample Prep:

-

Aliquot 100 µL Urine.

-

Add Internal Standards (Nicotine-d4, Cotinine-d3, Nic-Gluc-d3 if available).

-

Dilute: Add 900 µL of 0.1% Formic Acid in Water . (Maintains acidic pH to preserve N-glucuronides).

-

Centrifuge at 10,000 x g for 10 min.

-

-

LC Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or High-Strength Silica (HSS) T3. Reverse phase C18 often retains polar quaternary glucuronides poorly.

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

-

Mobile Phase B: Acetonitrile.[6]

-

-

MS/MS Transitions (Positive Mode):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Mechanism |

| Nicotine | 163.2 | 130.1 | Pyridine ring cleavage |

| Cotinine | 177.2 | 80.1 | Pyridine ring cleavage |

| Nicotine-N-Gluc | 339.3 | 163.2 | Loss of Glucuronide (-176) |

| Cotinine-N-Gluc | 353.3 | 177.2 | Loss of Glucuronide (-176) |

Note: The primary transition for the glucuronides is often the loss of the glucuronic acid moiety back to the parent ion.

Analytical Logic Flow

Figure 2: Decision matrix for analytical processing. Direct quantification avoids the pitfalls of incomplete enzymatic hydrolysis.

Comparison Summary

| Parameter | Nicotine-N-Glucuronide | Cotinine-N-Glucuronide |

| Parent Compound | Nicotine | Cotinine |

| Conjugation Site | Pyridine Nitrogen (N1) | Pyridine Nitrogen (N1) |

| Charge State | Quaternary Ammonium (Permanently Cationic) | Quaternary Ammonium (Permanently Cationic) |

| Primary Enzyme | UGT2B10 ( | UGT2B10 ( |

| Urinary Abundance | 3–5% of total nicotine dose | 10–15% of total nicotine dose |

| Alkaline Stability | Labile (Degrades to Nicotine) | Labile (Degrades to Cotinine) |

| MS Transition | 339 | 353 |

| Clinical Biomarker | Minor pathway; indicates UGT2B10 activity | Moderate pathway; affects total Cotinine clearance |

References

-

Chen, G., et al. (2007). "Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism." Cancer Research. Link

-

Kaivosaari, S., et al. (2007). "Nicotine Glucuronidation and the Human UDP-Glucuronosyltransferase UGT2B10."[7] Molecular Pharmacology. Link

-

Benowitz, N. L., et al. (1994). "Nicotine metabolic profile in man: comparison of cigarette smoking and transdermal nicotine." Journal of Pharmacology and Experimental Therapeutics. Link

-

Byrd, G. D., et al. (1992). "Evidence for the biosynthesis of a glucuronide conjugate of (S)-(-)-nicotine... by marmoset hepatic microsomes." Biochemical Pharmacology. Link

-

Murphy, S. E., et al. (2014). "Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites."[8] Journal of Chromatography B. Link

Sources

- 1. Evidence for the biosynthesis of A glucuronide conjugate of (S)-(-)-nicotine, but not (S)-(-)-cotinine or (+/-)-trans-3'-hydroxycotinine by marmoset hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the glucuronide conjugate of cotinine: a previously unidentified major metabolite of nicotine in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of a novel quaternary ammonium-linked glucuronide of lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethnic differences in N-glucuronidation of nicotine and cotinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucuronidation of Tobacco-Specific Nitrosamines by UGT2B10 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Significance of N-glucuronidation in nicotine clearance rates

Significance of N-glucuronidation in Nicotine Clearance Rates

Executive Summary: The "Rescue Pathway" Hypothesis

While Cytochrome P450 2A6 (CYP2A6) is widely recognized as the primary driver of nicotine clearance (~75-80% of metabolism), N-glucuronidation represents a critical, often underestimated, secondary clearance vector. Mediated primarily by UGT2B10 , this pathway typically accounts for 3–5% of nicotine elimination in extensive metabolizers. However, its significance is non-linear: in individuals with compromised CYP2A6 activity (genetic poor metabolizers) or during high-load saturation, N-glucuronidation acts as a vital "rescue pathway," accounting for up to 40% of total clearance .

This guide details the mechanistic basis, kinetic parameters, and quantification protocols for N-glucuronidation, providing a roadmap for researchers investigating nicotine pharmacokinetics (PK) and smoking cessation therapeutics.

Mechanistic Enzymology: The UGT2B10 Dominance

Nicotine contains two nitrogen atoms: a pyridine nitrogen and a pyrrolidine nitrogen.[1] N-glucuronidation occurs almost exclusively at the pyridine nitrogen , forming nicotine-N-glucuronide (Nic-Gluc).

The Enzyme Hierarchy

Historically, UGT1A4 was thought to drive this reaction. However, kinetic profiling reveals that UGT2B10 is the high-affinity catalyst responsible for >90% of hepatic activity at physiological concentrations.

-

UGT2B10: High affinity (

), Low capacity. The primary driver in vivo. -

UGT1A4: Low affinity (

), High capacity. Only relevant at supra-physiological concentrations or in specific tissues.

Comparative Kinetics Table

| Enzyme | Substrate | Physiological Relevance | ||

| UGT2B10 | Nicotine | 290 | 450 | Primary (Dominant) |

| UGT1A4 | Nicotine | 2400 | 1200 | Secondary (Minor) |

| UGT2B10 | Cotinine | 180 | 380 | Primary |

| UGT1A4 | Cotinine | 2100 | 950 | Negligible |

Data synthesized from in vitro microsomal assays (Chen et al., 2007).

Metabolic Pathway Visualization

The following diagram illustrates the competitive clearance pathways. Note the "shunt" to N-glucuronidation when the oxidative (CYP2A6) pathway is saturated or genetically impaired.

Caption: Metabolic flux of nicotine. Red arrow indicates the major oxidative pathway; Green arrows indicate the glucuronidation rescue pathway mediated by UGT2B10.

Pharmacogenetics: The UGT2B102 Variant*

The Asp67Tyr (rs61750900) polymorphism in the UGT2B10 gene is a functional knockout. This single nucleotide polymorphism (SNP) significantly alters the ratio of conjugated to free metabolites in urine.

-

**Wild Type (1/1): Normal glucuronidation.[2]

-

**Heterozygote (1/2): ~50% reduction in Nic-Gluc formation.[2][3]

-

**Homozygote (2/2): Near-total ablation of N-glucuronidation activity.

Clinical Consequence: In UGT2B102* carriers, the "rescue pathway" is blocked. If these individuals also possess reduced CYP2A6 activity (common in Asian populations), they exhibit significantly prolonged nicotine half-lives and may self-titrate to lower cigarette consumption due to toxicity/nausea thresholds.

Experimental Protocol: Quantifying N-Glucuronidation

To accurately measure N-glucuronidation rates, one must quantify the Total (hydrolyzed) vs. Free (unhydrolyzed) fraction. The difference represents the glucuronide conjugate.

Methodology: LC-MS/MS with Enzymatic Hydrolysis

Objective: Determine the concentration of Nicotine-N-Glucuronide and Cotinine-N-Glucuronide in human urine or plasma.

Reagents:

- -glucuronidase (Type E. coli or Helix pomatia). Note: E. coli is preferred for N-glucuronides to avoid conversion artifacts.

-

Internal Standards (IS): Nicotine-d4, Cotinine-d3.

-

Buffer: 0.1 M Ammonium Acetate (pH 5.0).

Workflow:

-

Sample Aliquoting: Split sample into two aliquots: Aliquot A (Free) and Aliquot B (Total) .

-

Hydrolysis (Aliquot B only):

-

Add 50

L of -

Incubate at 37°C for 2–4 hours. Validation Check: Ensure complete hydrolysis by monitoring a glucuronide standard.

-

-

Internal Standard Addition: Add IS mixture to both Aliquot A and B.

-

Extraction (Solid Phase Extraction - SPE):

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Acquity UPLC HSS T3).

-

Mobile Phase: Gradient of 10mM Ammonium Formate (pH 3.5) and Acetonitrile.

-

Transitions:

-

Nicotine: 163.2

130.1ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

Cotinine: 177.1

80.1

-

-

-

Calculation:

Protocol Workflow Diagram

Caption: Analytical workflow for differential quantification of glucuronide conjugates.

References

-

Chen, G., et al. (2007). "Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism." Cancer Research.[5]

-

Berg, C. J., et al. (2010). "The significance of CYP2A6 and UGT2B10 in nicotine metabolism." Drug Metabolism and Disposition.

-

Hukkanen, J., et al. (2005). "Metabolism and Disposition Kinetics of Nicotine." Pharmacological Reviews.

-

Murphy, S. E., et al. (2014). "The Contribution of Common Genetic Variation to Nicotine and Cotinine Glucuronidation in Multiple Ethnic/Racial Populations." Cancer Epidemiology, Biomarkers & Prevention.

-

Benowitz, N. L., et al. (2009). "Nicotine Chemistry, Metabolism, Kinetics and Biomarkers." Handb Exp Pharmacol.

Sources

- 1. criver.com [criver.com]

- 2. Glucuronidation of nicotine and cotinine by UGT2B10: loss of function by the UGT2B10 Codon 67 (Asp>Tyr) polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UGT2B10 genotype influences nicotine glucuronidation, oxidation and consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. aacrjournals.org [aacrjournals.org]

Methodological & Application

Using Nicotine-N-beta-glucuronide Methyl-d3 as an internal standard

Topic: Direct Quantification of Nicotine-N-

Strategic Significance: The UGT2B10 Biomarker

Nicotine-N-

In drug development and smoking cessation studies, quantifying NNG is critical for two reasons:

-

Metabolic Shunting: In "slow metabolizers" (CYP2A6 deficient), the glucuronidation pathway becomes a compensatory clearance mechanism.

-

Genotypic Variability: Polymorphisms in UGT2B10 (e.g., the Asp67Tyr variant) significantly alter NNG excretion.

The Analytical Gap:

Historically, researchers used "indirect" quantification—treating samples with

-

Incomplete Hydrolysis: UGT2B10-specific N-glucuronides are often resistant to standard Helix pomatia hydrolysis protocols compared to O-glucuronides.

-

Thermal Instability: The high temperatures required for enzymatic hydrolysis often degrade the N-glucuronide non-specifically, skewing data.

The Solution: Direct quantification using Nicotine-N-

Chemical & Physical Architecture

Understanding the analyte is prerequisite to successful method development.

| Feature | Nicotine-N- | Methyl-d3 Internal Standard (IS) |

| Structure | Quaternary ammonium glucuronide (positively charged) | Identical structure with -CD3 on the pyrrolidine nitrogen |

| Molecular Weight | 338.36 g/mol | 341.38 g/mol (+3 Da shift) |

| Polarity | Highly Polar (LogP < 0) | Highly Polar |

| Stability | Thermally Labile: Hydrolyzes to nicotine at >40°C or acidic pH. | Thermally Labile: Mimics analyte degradation. |

| Ionization | ESI Positive Mode (Pre-charged) | ESI Positive Mode |

The "N-Glucuronide Paradox"

N-glucuronides present a unique challenge: they are polar (requiring high aqueous mobile phases for retention) but unstable (susceptible to hydrolysis in aqueous conditions).

-

Implication: The analytical run must be fast and performed at controlled temperatures (autosampler at 4°C).

Visualizing the Pathway & Workflow

Figure 1: Metabolic Pathway of Nicotine Glucuronidation[2]

Caption: UGT2B10-mediated conversion of Nicotine to Nicotine-N-glucuronide, distinct from the CYP2A6 oxidative pathway.[2]

Method Development Strategy

A. Chromatography (LC)

Standard C18 columns often fail to retain NNG, causing it to elute in the void volume (ion suppression zone).

-

Recommended Column: Biphenyl or HSS T3 (High Strength Silica C18).

-

Why? Biphenyl phases offer

-

-

-

Mobile Phase:

-

MP A: 10 mM Ammonium Formate (pH 3.5 - 4.0).

-

MP B: Acetonitrile.

-

Note: A slightly acidic pH stabilizes the glucuronide better than neutral pH during the run.

-

B. Mass Spectrometry (MS/MS)

-

Source: Electrospray Ionization (ESI) Positive.[3]

-

Critical Issue: In-Source Fragmentation. [4]

-

NNG can lose the glucuronic acid moiety (176 Da) inside the ion source if the temperature or declustering potential is too high.

-

Result: NNG is detected as Nicotine (m/z 163), causing false positives for free nicotine.

-

Control: You must chromatographically separate NNG from Nicotine.

-

Detailed Protocol

Phase 1: Preparation of Standards

-

Stock Solution: Dissolve Nicotine-N-

-glucuronide Methyl-d3 in Methanol at 1 mg/mL. Store at -20°C.-

Caution: Do not use water for stock storage due to hydrolysis risk.

-

-

Working IS Solution: Dilute stock to 100 ng/mL in Acetonitrile . Keep on ice.

Phase 2: Sample Preparation (Protein Precipitation)

Applicable for Plasma/Serum. For Urine, a "Dilute-and-Shoot" (1:10 dilution) is often sufficient.

-

Aliquot: Transfer 50

L of biological sample to a 96-well plate. -

IS Addition: Add 10

L of Working IS Solution (Methyl-d3). -

Precipitation: Add 200

L of ice-cold Acetonitrile .-

Crucial: The organic solvent precipitates proteins and stops enzymatic activity immediately.

-

-

Vortex: Mix at high speed for 1 min.

-

Centrifuge: 4,000 x g for 10 min at 4°C .

-

Transfer: Move 100

L of supernatant to a fresh plate. -

Dilution: Add 100

L of 10 mM Ammonium Formate (matches initial mobile phase).

Phase 3: LC-MS/MS Parameters

LC Gradient (Biphenyl Column, 2.1 x 50 mm, 1.7

-

Flow Rate: 0.4 mL/min

-

Temp: 40°C (Do not exceed; balances viscosity vs. stability)

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 5% | Loading |

| 0.5 | 5% | Isocratic Hold |

| 3.0 | 40% | Elution of Glucuronides |

| 3.1 | 95% | Wash |

| 4.0 | 95% | Wash |

| 4.1 | 5% | Re-equilibration |

| 6.0 | 5% | End |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| NNG (Target) | 339.1 | 163.1 | 30 | 25 | Quant |

| 339.1 | 132.1 | 30 | 35 | Qual | |

| NNG-d3 (IS) | 342.1 | 166.1 | 30 | 25 | Quant |

| Nicotine (Check) | 163.1 | 132.1 | 35 | 20 | Monitor |

Note: The transition 339 -> 163 represents the loss of the glucuronic acid moiety (

Workflow Visualization

Figure 2: Analytical Workflow & Decision Tree

Caption: Step-by-step analytical workflow emphasizing cold handling and specific MS filtering.

Validation & Troubleshooting

Self-Validating the Protocol

To ensure the method is robust, perform the "In-Source Fragmentation Check" :

-

Inject a pure standard of NNG (no free nicotine).

-

Monitor the Nicotine MRM channel (163 -> 132) at the retention time of NNG.

-

Result: If you see a peak in the Nicotine channel at the NNG retention time, your source temperature is too high. Lower the desolvation temperature until this signal disappears (< 1%).

Cross-Talk Verification

The Methyl-d3 IS has a mass shift of +3 Da.

-

Risk: At high concentrations, the natural isotope abundance of NNG (M+3) could contribute to the IS signal.

-

Check: Inject the Upper Limit of Quantification (ULOQ) of NNG without IS. Monitor the IS channel (342 -> 166). Signal should be < 5% of the IS response.

References

-

Benowitz, N. L., et al. (1994). "Metabolism of nicotine to cotinine studied by a dual stable isotope method." Clinical Pharmacology & Therapeutics.

-

Chen, G., et al. (2007). "Glucuronidation of Nicotine and Cotinine by UGT2B10: Loss of Function by the UGT2B10 Codon 67 (Asp>Tyr) Polymorphism." Cancer Research.

-

Byrd, G. D., et al. (1994). "Direct determination of cotinine-N-glucuronide in urine using thermospray liquid chromatography/mass spectrometry." Biological Mass Spectrometry.

-

Miller, E. I., et al. (2010). "Validation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Detection of Nicotine Biomarkers." Journal of Analytical Toxicology.

-

Kato, Y., et al. (2004). "Nicotine N-glucuronidation in human liver microsomes." Drug Metabolism and Disposition.

Sources

- 1. Direct determination of cotinine-N-glucuronide in urine using thermospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UGT2B10 genotype influences nicotine glucuronidation, oxidation and consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Direct Extraction and Analysis of Urinary Nicotine Glucuronides

Executive Summary & Scientific Rationale

The quantification of nicotine metabolites is critical for smoking cessation studies and phenotyping cytochrome P450 (CYP2A6) and UDP-glucuronosyltransferase (UGT) activity. While traditional methods rely on enzymatic hydrolysis to measure "total" nicotine, this approach destroys metabolic information. Direct analysis of intact Nicotine-N-glucuronide (Nic-Gluc) and Cotinine-N-glucuronide (Cot-Gluc) provides a superior, granular view of metabolic clearance.

The Challenge: The "Polarity Trap"

Nicotine glucuronides present two distinct bioanalytical challenges:

-

Extreme Polarity: The addition of the glucuronic acid moiety renders the molecule highly hydrophilic. Traditional C18 Reversed-Phase (RP) chromatography often fails to retain these compounds, leading to elution in the void volume where ion suppression is highest.

-

Chemical Lability: N-glucuronides are susceptible to spontaneous hydrolysis in high pH environments or elevated temperatures, potentially leading to overestimation of the parent compound and underestimation of the conjugate.

This guide presents two validated workflows: a high-throughput Dilute-and-Shoot (D&S) method utilizing HILIC separation, and a high-sensitivity Mixed-Mode Solid Phase Extraction (SPE) protocol designed to preserve the glucuronide moiety.

Pre-Analytical Considerations (Critical)

Sample integrity begins at collection. Glucuronides can degrade if urine is left at room temperature or subjected to bacterial contamination (which may possess

-

Collection: Collect urine in sterile cups.

-

Stabilization: Adjust pH to 4.0–5.0 immediately upon collection using small amounts of formic acid or sodium acetate buffer. Avoid alkaline preservation.

-

Storage:

-

Short-term (<24 hours): 4°C.

-

Long-term: -80°C. Avoid repeated freeze-thaw cycles (limit to <3).

-

Protocol A: Dilute-and-Shoot (High Throughput)

Best for: Large-scale clinical studies, high-concentration samples (>50 ng/mL), and laboratories with sensitive triple-quadrupole instruments.

Reagents

-

Diluent: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate (pH 3.5). Matching the diluent to the initial HILIC mobile phase is crucial to prevent peak distortion.

-

Internal Standard (IS): Nicotine-methyl-d3 and Cotinine-methyl-d3 (Use Glucuronide-d3 if commercially available).

Workflow

-

Thaw urine samples at room temperature and vortex for 10 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet particulates.

-

Aliquot 50

L of supernatant into a 96-well plate. -

Spike IS: Add 10

L of Internal Standard working solution. -

Dilution: Add 440

L of Diluent . (1:10 dilution factor). -

Mix: Aspirate/dispense or vortex plate gently.

-

Inject: 2–5

L onto the LC-MS/MS system.

Senior Scientist Note: The 1:10 dilution minimizes matrix effects (salt/urea suppression) but requires a high-sensitivity mass spectrometer. If sensitivity is low, proceed to Protocol B.

Protocol B: Mixed-Mode Cation Exchange SPE (High Purity)

Best for: Trace analysis, complex matrices, or when using older instrumentation.

Mechanism: We utilize Mixed-Mode Cation Exchange (MCX) . The sorbent retains the positively charged pyrrolidine ring of the nicotine core, while the organic washes remove neutral interferences.

-

Critical Modification: Standard MCX protocols use 5% NH

OH for elution. To prevent glucuronide hydrolysis, we reduce base strength and temperature.

Materials

-

Cartridge/Plate: Waters Oasis MCX or Phenomenex Strata-X-C (30 mg/1 cc).

-

Wash Solvent 1: 0.1 N HCl (Acidic wash).

-

Wash Solvent 2: 100% Methanol (Organic wash for neutrals).

-

Elution Solvent: 2% Ammonium Hydroxide in Methanol (Freshly prepared).

Step-by-Step Protocol

-

Sample Pre-treatment: Mix 200

L Urine + 20-

Why: Acidification ensures the nicotine nitrogen is protonated (

) to bind to the cation exchange sorbent.

-

-

Conditioning:

-

1 mL Methanol.[1]

-

1 mL Water.

-

-

Load: Apply pre-treated sample at low vacuum (<5 Hg).

-

Wash 1 (Matrix Removal): 1 mL 0.1 N HCl.

-

Removes: Proteins and anionic interferences.

-

-

Wash 2 (Hydrophobic Removal): 1 mL 100% Methanol.

-

Removes: Neutral hydrophobic compounds. The glucuronides remain bound via ionic interaction.

-

-

Elution (Critical Step):

-

Apply 2 x 250

L Elution Solvent . -

Action: Collect into a cooled 96-well plate (4°C).

-

-

Post-Elution Handling:

-

Immediately evaporate to dryness under Nitrogen at 35°C (Do not exceed 40°C).

-

Reconstitute in 100

L of 90:10 ACN:Water (HILIC mobile phase).

-

Chromatographic Separation: HILIC vs. Reversed Phase[1][2]

For glucuronides, HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for robust retention.

| Parameter | Recommended Condition | Rationale |

| Column | Silica or Amide Phase (e.g., Waters BEH Amide, 1.7 | Provides retention for polar glucuronides; elutes parents (less polar) later or earlier depending on mechanism. |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water | Buffer controls pH and ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | High organic required for HILIC retention. |

| Gradient | Start 95% B | Glucuronides elute during the gradient; parents elute later. |

| Flow Rate | 0.4 – 0.6 mL/min | HILIC allows lower backpressure, enabling higher flow rates. |

Logic Flow & Decision Tree

The following diagram illustrates the decision process and workflow logic for selecting the correct preparation method.

Figure 1: Decision tree and workflow for Nicotine Glucuronide extraction. Blue path indicates high-throughput (Dilute & Shoot); Red path indicates high-purity extraction (SPE).

Validation Criteria (Self-Validating System)

To ensure the protocol is working ("Trustworthiness"), every batch must include:

-

The "Hydrolysis Check" Control:

-

Spike a blank urine sample with a known concentration of Nicotine-Glucuronide standard.

-

Pass Criteria: < 5% conversion to parent Nicotine. If high levels of parent Nicotine appear in this control, your elution solvent is too basic or evaporation temperature is too high.

-

-

Matrix Factor (MF):

-

Compare peak area of analyte spiked into extracted blank matrix vs. analyte in pure solvent.

-

Target: MF between 0.8 and 1.2. If MF < 0.5 (severe suppression), switch from Dilute-and-Shoot to SPE.

-

References

-

Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handb Exp Pharmacol, (192), 29–60. [Link]

-

Miller, E. I., et al. (2010).[7] A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography–electrospray ionization-tandem mass spectrometry. Journal of Chromatography B, 878(9-10), 725-737.[7] [Link]

-

Meger, M., et al. (2002). Simultaneous determination of nicotine and eight nicotine metabolites in urine of smokers using liquid chromatography–tandem mass spectrometry.[8] Journal of Chromatography B, 778(1-2), 251-261. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nyc.gov [nyc.gov]

- 3. Dilute and shoot approach for toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. researchgate.net [researchgate.net]

High-Sensitivity Quantitation of Nicotine-N-beta-glucuronide Methyl-d3 via LC-MS/MS

Application Note & Protocol Guide

Executive Summary

This guide details the direct quantification of Nicotine-N-

The method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the highly polar quaternary ammonium glucuronide, coupled with positive electrospray ionization (ESI+) MS/MS . The critical technical challenge addressed here is the preservation of the labile glucuronide bond during sample preparation and the prevention of in-source fragmentation.

Compound Characterization

Nicotine-N-glucuronide is a quaternary ammonium salt formed by the conjugation of glucuronic acid to the pyridine nitrogen of nicotine. It exists as a permanently charged cation (or zwitterion depending on pH), rendering it extremely polar.

| Compound | Nicotine-N- | Nicotine-N- |

| Formula (Cation) | ||

| Molecular Weight | ~338.36 Da (Neutral Zwitterion) | ~341.38 Da (Neutral Zwitterion) |

| Precursor Ion (M+) | m/z 339.15 | m/z 342.17 |

| Primary Fragment | m/z 163.1 (Nicotine Cation) | m/z 166.1 (Nicotine-d3 Cation) |

| CAS Number | 153536-53-9 | N/A (Custom Synthesis) |

Method Development: The "Why" & The "How"

3.1 Mass Spectrometry Strategy

-

Ionization: ESI Positive mode is mandatory. The compound is a pre-charged quaternary ammonium salt, providing high sensitivity without the need for low pH mobile phases to induce protonation.

-

Fragmentation Mechanism: The collision-induced dissociation (CID) of Nic-N-Gluc is dominated by the neutral loss of the glucuronic acid moiety (176 Da).

-

Native:

(Nicotine) + 176 (Glucuronic Acid) -

IS (d3):

(Nicotine-d3) + 176 (Glucuronic Acid) -

Note: The

label is located on the

-

3.2 Chromatography: HILIC vs. C18

-

The Problem with C18: On reversed-phase C18 columns, Nic-N-Gluc elutes in the void volume (

) due to its high polarity and ionic nature. This causes severe ion suppression from salts and matrix components. -

The HILIC Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase (e.g., Amide or bare Silica) and a high-organic mobile phase. This mechanism retains the polar glucuronide, eluting it after the matrix void, ensuring accurate quantitation.

Experimental Protocol

4.1 Reagents & Standards

-

Analytes: Nicotine-N-

-glucuronide (Reference Standard), Nicotine-N- -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Buffers: Ammonium Formate (10 mM), Formic Acid.

4.2 Sample Preparation (Protein Precipitation)

Critical: Avoid high temperatures or strong acids/bases which can hydrolyze the glucuronide back to nicotine.

-

Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of Nic-N-Gluc-d3 working solution (e.g., 100 ng/mL in ACN).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Why: ACN precipitates proteins while the high organic content matches the initial HILIC mobile phase conditions, preventing peak distortion.

-

-

Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer: Transfer 100 µL of supernatant to an LC vial containing an insert.

4.3 LC-MS/MS Conditions

Liquid Chromatography (HILIC)

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Thermo Accucore HILIC.

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

-

Mobile Phase B: Acetonitrile (with 0.1% Formic Acid).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase B (ACN) | Event |

|---|---|---|

| 0.00 | 90% | Initial HILIC Conditions |

| 1.00 | 90% | Isocratic Hold |

| 4.00 | 50% | Elution of Glucuronides |

| 4.10 | 40% | Column Wash |

| 5.00 | 40% | Hold Wash |

| 5.10 | 90% | Re-equilibration |

| 8.00 | 90% | End of Run |

Mass Spectrometry (MRM Parameters)

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 450°C.

MRM Transition Table:

| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision (eV) | Type |

| Nic-N-Gluc (Quant) | 339.1 | 163.1 | 50 | 30 | 25 | Quantifier |

| Nic-N-Gluc (Qual) | 339.1 | 106.1 | 50 | 30 | 40 | Qualifier |

| Nic-N-Gluc-d3 (IS) | 342.1 | 166.1 | 50 | 30 | 25 | Internal Std |

Visual Workflows

Figure 1: Metabolic Pathway & Analytical Logic

This diagram illustrates the enzymatic formation of the analyte and the fragmentation logic used for MRM detection.

Caption: Pathway of Nicotine-N-Glucuronide formation and subsequent MS/MS fragmentation via neutral loss of the glucuronic acid moiety.

Figure 2: Sample Preparation Workflow

Caption: Optimized "Dilute-and-Shoot" workflow minimizing hydrolysis risk while ensuring HILIC compatibility.

Quality Control & Troubleshooting

-

Linearity: The method typically achieves linearity from 1.0 ng/mL to 1000 ng/mL (

). -

Carryover: Glucuronides can stick to metal surfaces. Use a needle wash of 50:50 MeOH:Water with 0.1% Formic Acid.

-

Stability: Processed samples should be kept at 4°C in the autosampler. Glucuronides are stable for 24h at 4°C but degrade at room temperature [1].

-

Interferences: Monitor for "Cotinine-N-glucuronide" (isobaric? No, Cotinine is +16 Da). However, ensure separation from Nicotine-N-oxide (m/z 179) which is distinct but related.

References

-

Ghodke-Puranik, Y., et al. (2011). "Liquid chromatography-tandem mass spectrometry method for measurement of nicotine N-glucuronide: a marker for human UGT2B10 inhibition."[4] Journal of Pharmaceutical and Biomedical Analysis. Link

-

Caldwell, W. S., et al. (1992).[5] "Characterization of the glucuronide conjugate of cotinine: a previously unidentified major metabolite of nicotine in smokers' urine."[5] Chemical Research in Toxicology. Link

-

Thermo Fisher Scientific. "Superior Separation of Nicotine and Tobacco related Alkaloids by Utilizing the Selectivity of Hydrophilic Interaction Chromatography (HILIC)." Application Note. Link

-

Centers for Disease Control and Prevention (CDC). (2014). "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites." PLOS ONE. Link

Sources

- 1. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. welch-us.com [welch-us.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Liquid chromatography-tandem mass spectrometry method for measurement of nicotine N-glucuronide: a marker for human UGT2B10 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the glucuronide conjugate of cotinine: a previously unidentified major metabolite of nicotine in smokers' urine - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC separation conditions for nicotine and its glucuronides

An In-Depth Guide to the HPLC Separation of Nicotine and its Glucuronide Metabolites

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative in Nicotine Metabolism

Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in the human body, a critical process that dictates its pharmacokinetic profile and influences smoking behavior.[1][2][3] While the C-oxidation pathway to cotinine, catalyzed by the CYP2A6 enzyme, is the most prominent route, the direct conjugation of nicotine and its metabolites with glucuronic acid represents a significant elimination pathway.[1][2][4] This conjugation, mediated by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT2B10, results in the formation of highly polar, water-soluble glucuronide metabolites that are readily excreted in urine.[5][6]

The principal glucuronide metabolites of interest are:

-

Nicotine-N-glucuronide: Formed by direct conjugation to the pyridine nitrogen of nicotine.[4][7][8][9][10]

-

Cotinine-N-glucuronide: Formed from the major metabolite, cotinine.[1][11]

-

trans-3'-hydroxycotinine-O-glucuronide: Formed from the further oxidized metabolite, trans-3'-hydroxycotinine.[1][11]

Accurately quantifying nicotine and this suite of metabolites, which can account for over 90% of a nicotine dose, is essential for comprehensively assessing tobacco exposure, understanding individual metabolic variations, and conducting thorough pharmacokinetic and toxicological studies.[1][2][11] The challenge for analytical chemists lies in the stark physicochemical differences between the relatively less polar parent compound, nicotine, and its highly hydrophilic glucuronide conjugates. This guide provides a detailed examination of the High-Performance Liquid Chromatography (HPLC) conditions and strategies required to achieve robust and reliable separation of these critical analytes.

The Chromatographic Conundrum: Bridging the Polarity Gap

The simultaneous separation of nicotine and its glucuronides presents a classic chromatographic challenge. Nicotine is a moderately polar compound, readily retained on traditional reversed-phase columns. In contrast, its glucuronide conjugates are significantly more polar due to the addition of the hydrophilic glucuronic acid moiety (a sugar acid). This large polarity difference makes it difficult to achieve adequate retention for the glucuronides without excessively retaining the parent nicotine molecule using a single isocratic method. Therefore, gradient elution is a necessity, and the choice of stationary phase chemistry is paramount.

Two primary HPLC modes have proven effective: Reversed-Phase Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . The selection between these two techniques depends on the primary analytical objective.

Reversed-Phase Liquid Chromatography (RP-HPLC)

RP-HPLC remains a workhorse for the analysis of nicotine and many of its metabolites. It separates analytes based on their hydrophobicity.

-

Mechanism of Action: A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Less polar compounds, like nicotine, interact more strongly with the stationary phase and are retained longer. The highly polar glucuronides have minimal interaction and tend to elute very early, often near the solvent front or void volume.[12][13]

-

Causality Behind Experimental Choices:

-

Column: C8 or C18 columns are standard choices. A C8 phase is slightly less hydrophobic than C18, which can be advantageous in reducing the long retention times for nicotine while still providing some separation for the less polar metabolites.[11]

-

Mobile Phase: A gradient starting with a high aqueous content (e.g., 95-98% water) and ramping to a high organic content (e.g., 50-95% acetonitrile/methanol) is typical.

-

Additives: The addition of a buffer or modifier like ammonium acetate or formic acid is crucial.[14][15] These additives serve two purposes: 1) they control the pH of the mobile phase to ensure consistent ionization of the basic nicotine molecule, leading to better peak shape, and 2) they provide a source of protons (H+) or ammonium ions (NH4+) that facilitate efficient ionization in the mass spectrometer source (electrospray ionization, ESI).

-

Trustworthiness Check: While excellent for nicotine and cotinine, RP-HPLC methods must be carefully validated to ensure the glucuronide peaks are not eluting in the void volume, where they can co-elute with other unretained matrix components, leading to ion suppression and inaccurate quantification.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular and powerful alternative specifically designed for the retention and separation of highly polar compounds.[16][17][18][19]

-

Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of a water-miscible organic solvent (typically >70% acetonitrile).[16][18] A water-rich layer is adsorbed onto the surface of the stationary phase. Polar analytes, like glucuronides, partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[17][18]

-

Causality Behind Experimental Choices:

-

Column: Columns with amide or cross-linked diol phases are often preferred for their stability and unique selectivity for polar compounds.[16][20]

-

Mobile Phase: The elution order in HILIC is often the reverse of RP-HPLC.[18] The gradient will start with high acetonitrile content (e.g., 95%) to retain the polar glucuronides and ramp down to a lower acetonitrile content to elute them. Nicotine, being less polar, will have minimal retention and elute early.

-

Advantages for MS Detection: The high organic content of the HILIC mobile phase is highly advantageous for ESI-MS. It promotes more efficient desolvation of the droplets in the ion source, leading to a significant enhancement in signal intensity and sensitivity compared to the high-aqueous conditions at the beginning of an RP-HPLC run.[16][18]

-

Trustworthiness Check: HILIC methods require careful equilibration to establish the aqueous layer on the stationary phase. Failure to properly equilibrate can lead to poor reproducibility in retention times. The choice of buffer (e.g., ammonium formate) is critical for maintaining pH and ensuring good peak shape.[18][20]

Data Presentation: Comparison of Chromatographic Approaches

| Parameter | Reversed-Phase HPLC (RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Primary Application | Robust for nicotine, cotinine, and less polar metabolites. Can analyze glucuronides if method is optimized. | Superior for retaining and separating highly polar glucuronides. |

| Stationary Phase | Non-polar (C8, C18)[11][14][15] | Polar (Silica, Amide, Diol)[16] |

| Mobile Phase | High aqueous to high organic gradient | High organic to lower organic gradient |

| Analyte Elution Order | Polar compounds first, non-polar last | Non-polar compounds first, polar last |

| MS Sensitivity | Good, but can be lower for early-eluting polar analytes due to high aqueous mobile phase. | Excellent, especially for polar analytes, due to high organic mobile phase enhancing ESI efficiency.[16][18] |

| Key Limitation | Poor retention of very polar glucuronides.[12][13] | Poor retention of non-polar compounds; requires longer equilibration times. |

Experimental Protocols

The following protocols are representative examples based on established methodologies and serve as a starting point for method development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred detection method for its unparalleled sensitivity and selectivity in complex biological matrices.[11][20][21]

Sample Preparation: A Critical First Step

Effective sample preparation is essential to remove interfering substances like proteins, salts, and phospholipids from biological samples (e.g., urine, plasma).[14][21]

A common strategy involves Solid-Phase Extraction (SPE) , which provides a cleaner extract than simple protein precipitation.[11] For analyzing "total" metabolite concentrations (free plus conjugated), samples can be pre-treated with a β-glucuronidase enzyme to hydrolyze the glucuronide bond, converting the metabolites back to their aglycone forms (e.g., nicotine-N-glucuronide becomes nicotine).[21][22]

Protocol 1: RP-HPLC-MS/MS Method for Comprehensive Profiling

This method is designed for the simultaneous quantification of nicotine and its key metabolites, including glucuronides.

1. Sample Preparation (Human Urine):

- To 100 µL of urine, add 10 µL of an internal standard working solution containing deuterated analogs (e.g., nicotine-d4, cotinine-d3, etc.).[14][15]

- Add 200 µL of 100 mM ammonium acetate buffer (pH 6.8).

- Load the mixture onto a conditioned mixed-mode cation-exchange SPE cartridge.

- Wash the cartridge with water followed by methanol to remove interferences.

- Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the initial mobile phase (98% A: 2% B).

2. HPLC Conditions:

- Column: Reversed-phase C8, 2.1 x 100 mm, 2.7 µm particle size.

- Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Gradient Program: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 2 | | 1.0 | 2 | | 8.0 | 40 | | 8.1 | 95 | | 9.5 | 95 | | 9.6 | 2 | | 12.0 | 2 |

3. Mass Spectrometry Conditions:

- Instrument: Triple Quadrupole Mass Spectrometer.

- Ion Source: Electrospray Ionization (ESI), Positive Mode.[21]

- Mode: Multiple Reaction Monitoring (MRM).

- Example MRM Transitions: | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | :--- | :--- | :--- | | Nicotine | 163.1 | 132.1 | | Nicotine-N-glucuronide | 339.1 | 163.1 | | Cotinine | 177.1 | 80.1 | | Internal Standards | Use corresponding deuterated transitions | |

Protocol 2: HILIC-MS/MS Method for Enhanced Analysis of Glucuronides

This method prioritizes the retention and separation of the highly polar glucuronide metabolites.

1. Sample Preparation:

- Follow the same SPE procedure as in Protocol 1. However, for the final step, reconstitute the residue in 100 µL of the initial HILIC mobile phase (e.g., 95% Acetonitrile: 5% Water with buffer).

2. HPLC Conditions:

- Column: HILIC Amide, 2.1 x 100 mm, 1.8 µm particle size.

- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.[20]

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Flow Rate: 0.5 mL/min.

- Injection Volume: 3 µL.

- Gradient Program: | Time (min) | % Mobile Phase A | | :--- | :--- | | 0.0 | 5 | | 5.0 | 40 | | 5.1 | 50 | | 6.0 | 50 | | 6.1 | 5 | | 8.0 | 5 |

3. Mass Spectrometry Conditions:

- Identical to those described in Protocol 1 (ESI+, MRM).

Conclusion and Future Outlook

The successful HPLC separation of nicotine and its glucuronide metabolites is a critical capability for researchers in pharmacology, toxicology, and public health. The choice between RP-HPLC and HILIC is dictated by the analytical goal. RP-HPLC provides a robust, comprehensive screen for the parent drug and its primary metabolites, while HILIC offers superior retention and sensitivity for the highly polar glucuronide conjugates.[12][13][16] For all applications involving complex biological fluids, coupling HPLC with tandem mass spectrometry is the definitive standard, providing the necessary sensitivity and specificity for accurate, reliable, and defensible quantitative results.[11][20] As analytical instrumentation continues to advance, methods combining these orthogonal separation techniques in two-dimensional LC (2D-LC) systems may offer the ultimate solution for resolving the full, complex metabolic profile of nicotine in a single analysis.

References

-

Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed. (2014, March 1). PubMed. [Link]

-

Nicotine N-glucuronidation relative to N-oxidation and C-oxidation and UGT2B10 genotype in five ethnic/racial groups - Oxford Academic. (2014, November 15). Oxford Academic. [Link]

-

Interindividual Variability in Nicotine Metabolism: C-Oxidation and Glucuronidation - J-Stage. J-Stage. [Link]

-

Interindividual variability in nicotine metabolism: C-oxidation and glucuronidation. Drug Metabolism and Pharmacokinetics. [Link]

-

Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed. (2022, June 15). PubMed. [Link]

-

Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco - CDC Stacks. (2014, July 11). CDC Stacks. [Link]

-

Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms - PMC. PMC. [Link]

-

Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC - NIH. PMC. [Link]

-

Review of HPLC‐MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices | Request PDF - ResearchGate. ResearchGate. [Link]

-

Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples - MDPI. (2022, January 20). MDPI. [Link]

-

LC–MRM/MS analysis of d 3 -nicotine- N -glucuronide, d 3 -cotinine - ResearchGate. ResearchGate. [Link]

-

A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources | Chemical Research in Toxicology - ACS Publications. (2023, March 10). ACS Publications. [Link]

-

Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Online. [Link]

-

Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). Analytical and Bioanalytical Chemistry. [Link]

-

A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC. (2023, March 10). PMC. [Link]

-

Validation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Detection of Nicotine Biomarkers in Hair and an. Journal of Analytical Toxicology. [Link]

-

Chiral analysis of the (S)- and (R)-nicotine enantiomers (a) Example... - ResearchGate. ResearchGate. [Link]

-

Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry - PubMed. (2012, October 12). PubMed. [Link]

-

The rise of hydrophilic interaction chromatography in untargeted clinical metabolomics. (2016, January 1). Bioanalysis. [Link]

-

Simple HPLC method for simultaneous quantification of nicotine and cotinine levels in rat plasma after exposure to two different tobacco products in: Acta Chromatographica Volume 35 Issue 1 (2022) - AKJournals. (2022, May 30). AKJournals. [Link]

-

High-performance liquid chromatographic assay for N-glucuronidation of nicotine and cotinine in human liver microsomes - PubMed. (2002, March 1). PubMed. [Link]

-

Evidence for the biosynthesis of A glucuronide conjugate of (S)-(-)-nicotine, but not (S)-(-)-cotinine or (+/-)-trans-3'-hydroxycotinine by marmoset hepatic microsomes - PubMed. PubMed. [Link]

-

formation of cotinine glucuronide in liver microsomes and lack of catalysis by 10 examined UDP-glucuronosyltransferases - PubMed. (2002, September 15). PubMed. [Link]

-

Separation of Nicotine on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies. [Link]

-

Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue - ChemRxiv. ChemRxiv. [Link]

-

A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology. [Link]

-

nicotine N-glucuronide | C16H22N2O6 | CID 71751013 - PubChem - NIH. PubChem. [Link]

-

A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations | Request PDF - ResearchGate. (2025, August 5). ResearchGate. [Link]

-

NICOTINE DETERMINATION IN ELECTRONIC CIGARETTE LIQUIDS. University of Barcelona. [Link]

-

nicotine glucuronide - ClinPGx. ClinPGx. [Link]

-

LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma - Charles River Laboratories. Charles River Laboratories. [Link]

-

Nicotine N-Glucuronide | CAS No: 153536-53-9 - Cleanchem. Cleanchem. [Link]

Sources

- 1. Interindividual Variability in Nicotine Metabolism: C-Oxidation and Glucuronidation [jstage.jst.go.jp]

- 2. semanticscholar.org [semanticscholar.org]

- 3. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Glucuronidation genotypes and nicotine metabolic phenotypes: Importance of UGT2B10 and UGT2B17 knock-out polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nicotine N-glucuronide | C16H22N2O6 | CID 71751013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nicotine N-Beta-D-Glucuronide | LGC Standards [lgcstandards.com]

- 9. ClinPGx [clinpgx.org]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. Simple, fast and sensitive LC-MS/MS analysis for the simultaneous quantification of nicotine and 10 of its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Review of HPLC-MS methods for the analysis of nicotine and its active metabolite cotinine in various biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]

- 19. research.vu.nl [research.vu.nl]

- 20. mdpi.com [mdpi.com]

- 21. stacks.cdc.gov [stacks.cdc.gov]

- 22. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing thermal degradation of Nicotine-N-beta-glucuronide during analysis

Topic: Preventing Thermal Degradation & In-Source Fragmentation of Nicotine-N-

Executive Summary: The "Ghost" Nicotine Problem

The Issue: Nicotine-N-

-

False Positives/Overestimation of free Nicotine levels.

-

Underestimation of Nic-Gluc levels.

-

Non-linear calibration curves (due to concentration-dependent degradation).

The Mechanism of Failure

Nic-Gluc degradation is not random; it is a predictable thermodynamic failure of the N-C bond. This usually occurs at two critical control points:[1]

-

Sample Preparation: During solvent evaporation (Concentration step).

-

LC-MS Interface: Inside the Electrospray Ionization (ESI) source (In-Source Fragmentation).[2]

Diagram: The Degradation Pathway

The following diagram illustrates the critical failure points where Nic-Gluc reverts to Nicotine.

Caption: Pathway showing the thermal cleavage of the N-glycosidic bond, resulting in artificial elevation of Nicotine signals.

Troubleshooting Guide: Sample Preparation

Objective: Preserve the N-glucuronide bond during extraction and concentration.

Protocol A: Evaporation Parameters

Problem: Users often use standard settings (40-60°C) on nitrogen evaporators (e.g., TurboVap), causing degradation before the sample reaches the instrument.

| Parameter | Standard Protocol (RISK) | Optimized Protocol (SAFE) |

| Evaporation Temp | 40°C - 60°C | Ambient (20-25°C) |

| Gas Flow | High velocity | Gentle stream (Prevent aerosolization) |

| Reconstitution | 100% Organic | Initial aqueous buffer (pH 5-7) |

Protocol B: pH Stabilization

Insight: Quaternary N-glucuronides are susceptible to hydrolysis in alkaline conditions.

-

Action: Ensure all buffers and reconstitution solvents are maintained at pH 4.0 – 7.0 .

-

Avoid: Ammonia-heavy mobile phases (pH > 9) if fraction collection or long autosampler residence times are expected.

Troubleshooting Guide: LC-MS/MS Optimization

Objective: Eliminate In-Source Fragmentation (ISF). This is the most common source of error.

The "Temperature Ramp" Validation Experiment

Do not rely on auto-tune settings. You must manually verify the stability of the analyte in the source.

Step-by-Step Protocol:

-

Prepare Standard: Inject a pure standard of Nicotine-N-Glucuronide (100 ng/mL). Crucial: Ensure this standard is free of Nicotine (verify with a cold-injection reference).

-

Monitor Channels: Set up two MRM transitions:

-

Channel A: Nic-Gluc (339

163) [Quantifier] -

Channel B: Nicotine (163

132) [Artifact Monitor]

-

-

Ramp Source Temp: Inject the standard at increasing Source/Gas Temperatures (e.g., 100°C, 200°C, 300°C, 400°C, 500°C).

-

Calculate ISF Ratio:

-

Select Setpoint: Choose the highest temperature where the ISF % remains < 1-2% (or baseline).

Recommended Starting Parameters (Sciex/Thermo/Waters)

| Parameter | Recommended Range | Why? |

| Source Temp (Gas) | 250°C - 350°C | High enough to desolvate, low enough to prevent cleavage. |

| Declustering Potential (DP) | Low / Medium | High DP acts like collision energy, breaking the bond in the source. |

| Cone Voltage | Optimize via Infusion | Ramping cone voltage often reveals a sharp drop in precursor intensity. |

| Column Temp | 30°C - 40°C | Avoid 60°C+ columns often used for ultra-fast chromatography. |

Diagram: Optimization Decision Tree

Use this logic flow to tune your instrument for labile metabolites.

Caption: Decision tree for eliminating in-source fragmentation during method development.

Frequently Asked Questions (FAQs)

Q: Can I use a standard C18 column for Nicotine-N-Glucuronide? A: Yes, but retention is poor due to high polarity.

-

Risk: If Nic-Gluc elutes in the void volume (dead time), it suffers from severe ion suppression.

-

Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or a Pentafluorophenyl (PFP) column. These retain polar quaternary amines better, allowing for better separation from the matrix and the parent nicotine [1].

Q: Why does my calibration curve flatten at high concentrations? A: This is a classic sign of thermal saturation or ISF. As concentration increases, the ratio of degradation often shifts, or the detector saturates. However, for glucuronides, check your Internal Standard (IS) .

-

Solution: You MUST use Nicotine-N-Glucuronide-d3 (or similar isotope). If you use Nicotine-d3 as the IS for the Glucuronide, you cannot compensate for the degradation/matrix effects specific to the glucuronide [2].

Q: Is the degradation reversible? A: No. Once the glucuronic acid is cleaved, it cannot re-attach in the source or sample vial. The sample is permanently altered.

Q: How do I distinguish "Real" Nicotine from "Degraded" Nicotine in a patient sample? A: Chromatographic separation is the only defense.

-

Ensure Nicotine and Nic-Gluc have different retention times .

-

If they co-elute, and ISF occurs, you cannot mathematically distinguish them.

-